Cas no 95-31-8 (S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine)

S-(Benzothiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine is a specialized sulfur- and nitrogen-containing compound with applications in organic synthesis and material science. Its benzothiazole moiety provides stability and reactivity, while the tert-butyl group enhances steric protection, making it useful as an intermediate or ligand in catalytic systems. The thiohydroxylamine functional group offers unique reactivity for C–S or N–S bond formation. This compound is particularly valuable in the development of heterocyclic frameworks and functionalized polymers. Its structural features enable controlled modifications under mild conditions, making it a versatile reagent for researchers exploring advanced synthetic methodologies or novel material properties.
S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine structure
95-31-8 structure
Product Name:S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
CAS No:95-31-8
MF:C11H14N2S2
MW:238.372259616852
MDL:MFCD00022873
CID:34790
PubChem ID:7230
Update Time:2026-02-03

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Chemical and Physical Properties

Names and Identifiers

    • S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)thiohydroxylamine
    • TBBS
    • n-tert-butyl-2-benzothiazolesulphenamide
    • accelerator ns
    • 2-(tert-butylaminothio)benzothiazole
    • n-tertiarybutyl-2-benzothiazole sulfennamide
    • 2-[(tert-butylamino)sulfanyl]-1,3-benzothiazole
    • 2-benzothiazolesulfenamide, n-tert-butyl-
    • accel bns
    • accelerator(ns)
    • akrochem bbts
    • bbts
    • benzothiazolesulfenamide, n-(1,1-dimethylethyl)-
    • benzothiazolyl-2-tert-butylsulfenamide
    • butyl 2-benzothiazole sulfenamide
    • butylbenzothiazole sulfenamide
    • conacns,(dupont)
    • delac ns
    • n-(1,1-dimethylethyl)-2-benzothiazolesulfenamid
    • n-(1,1-dimethylethyl)-2-benzothiazolesulfenamide
    • n-(1,1-dimethylethyl)-benzothiazolesulfenamid
    • n-(1,1-dimethylethyl)benzothiazolesulfenamide
    • n-t-butyl-2-benzothioazole sulfenamide
    • Accelerator BBTS
    • N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine
    • N-t-Butyl-2-benzothiazolesulfenamide
    • N-TERT-BUTYL-2-BENZOTHIAZOLESULFENAMIDE
    • S-(Benzo[d]thiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
    • TBBS(NS)
    • N-tert-Butylbenzothiazole-2-sulphenamide
    • NTBBTS
    • Nocceler NS
    • Santocure NS
    • Vulkacit NZ
    • Pennac Tbbs
    • Vanax NS
    • 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)-
    • N-tert-Butyl-2-benzothiazylsulfenamide
    • N-t-Butylbenzothiazylsulfenamide
    • N-tert-Butyl-2
    • 2-Benzothiazolesulfenamide, N-tert-butyl- (6CI, 7CI, 8CI)
    • N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide (ACI)
    • 2-[[(1,1-Dimethylethyl)amino]thio]benzothiazole
    • Antioxidant NS
    • Cure NS
    • Luvomaxx TBBS
    • n-tert-Butyl-2-benzothaiazole sulfonamide
    • N-tert-Butyl-2-benzothiazolylsulfenamide
    • N-tert-Butyl-2-benzothiazolylsulphenamide
    • N-tert-Butylbenzothiazolesulfenamide
    • Nocceler NS-F
    • Nocceler NS-G
    • Nocceler NS-P
    • NS
    • NS 80
    • NS 80 (vulcanization accelerator)
    • NS-F
    • NS-P
    • NSC 84176
    • NSG
    • NSG (heterocycle)
    • Perkacit TBBS
    • Rhenogran TBBS 80
    • Rubenamid T/Gr
    • SA-TB
    • Sanceler NS
    • Sanceler NS-F
    • Sanceler NS-G
    • Sanceler NS-P
    • Santocure BBTS
    • Santocure TBBS
    • Soxinol NS
    • Sulfenamide T
    • Sulfenamide TBBS
    • TBBS 80
    • Vanax NS Rodform
    • Vulkacit NZ/C
    • Vulkacit NZ/EG-C
    • N-tert-butyl-2-(4-piperidyloxy)acetamide
    • N-tert-Butyl-2-benzothiazolesulfenamid
    • N-TERT- BUTYL-2-BENZOTHIAZOLE SULFENAMIDE
    • EINECS 202-409-1
    • NS-P; NSC 84176; NSG; Nocceler NS-P; Perkacit TBBS
    • SR-01000408154-1
    • S-(benzo[d]thiazol-2-yl)-N-tert-butylthiohydroxylamine
    • W-100166
    • DTXSID7026572
    • SR-01000408154
    • HSDB 5288
    • NS00009355
    • N-t-Butyl-2-benzothiazole-sulfenamide
    • WLN: T56 BN DSJ CSMX1&1&1
    • BRN 0158370
    • D70664
    • N-tert-Butyl-2-benzothiazosulfenamide
    • 2-Benzothiazolesulfenamide,1-dimethylethyl)-
    • NSC-84176
    • 1ST001865-1000
    • n-tert-butyl-2-benzothiazole sulfenamide
    • Q27292283
    • 95-31-8
    • CHEMBL3182037
    • NCGC00258449-01
    • Vulkacit NZ/EG
    • C11H14N2S2
    • N-t-Butyl-O-benzothiazole-2-sulfenamide
    • n-t-butyl-2-benzothiazole sulfenamide
    • Vanax TBSI
    • NCGC00248869-01
    • (1,3-benzothiazol-2-ylsulfanyl)(tert-butyl)amine
    • BUTYL-2-BENZOTHIAZOLE SULFENAMIDE, N-TERT-
    • DB-057575
    • (13-BENZOTHIAZOL-2-YLSULFANYL)(TERT-BUTYL)AMINE
    • Tox21_200895
    • N-tert-Butyl-2-benzothiazolyl sulfenamide
    • MFCD00022873
    • N-(1,3-benzothiazol-2-ylthio)-2-methylpropan-2-amine
    • AKOS000520589
    • NSC84176
    • EC 202-409-1
    • UNII-W468IFJ99C
    • DTXCID506572
    • SCHEMBL80374
    • 2-[(tert-Butylamino)sulfanyl]-1,3-benzothiazole #
    • HMS1675L02
    • 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE [HSDB]
    • CAS-95-31-8
    • AS-15571
    • AG-690/12868295
    • Santocure NS vulcanization accelerator
    • 1ST001865
    • STK771202
    • EU-0002407
    • W468IFJ99C
    • S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine
    • MDL: MFCD00022873
    • Inchi: 1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3
    • InChI Key: IUJLOAKJZQBENM-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC=CC=2)SC=1SNC(C)(C)C
    • BRN: 158370

Computed Properties

  • Exact Mass: 238.06000
  • Monoisotopic Mass: 238.06
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 78.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Industrial products are light yellow or yellowish brown powder.
  • Density: 1.29
  • Melting Point: 105 ºC
  • Boiling Point: 344.1ºC at 760 mmHg
  • Flash Point: 165°C
  • Refractive Index: 1.5500 (estimate)
  • PSA: 78.46000
  • LogP: 4.08240
  • Solubility: Soluble in benzene, dichloromethane, carbon tetrachloride, ethyl acetate, acetone, ethanol, soluble in gasoline, insoluble in water, dilute acid, dilute alkali solution.

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Security Information

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Pricemore >>

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S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Cobalt phthalocyanine Solvents: Water ;  20 min, 35 °C; 15 s, 65 °C; 30 min, 55 °C
Reference
Simple and cost-effect preparation system and method of N-tert-butyl-2-benzothiazole sulfenamide
, China, , ,

Production Method 2

Reaction Conditions
1.1 rt; rt → 60 °C; 60 °C → 40 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  40 °C
Reference
Preparation method of Accelerator TBBS from Accelerator M tert-butyl ammonium salt by oxidizing with hydrogen peroxide
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: Sodium acetate ,  Sodium bicarbonate ,  Potassium carbonate ,  Disodium phosphate Solvents: Water ;  25 - 50 °C
Reference
Method for improving synthesis yield of TBBS as rubber vulcanization accelerator
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Water ;  30 min, 30 - 35 °C; 2 h, 30 - 35 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 40 - 50 °C; 50 °C → 85 °C; 1 h, 80 - 85 °C
Reference
Process for preparation of N-tert-butyl benzothiazole sulfenamide
, China, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Water ;  40 min, 35 °C
1.2 Reagents: tert-Butylamine Catalysts: Cupric acetate ;  35 °C → 60 °C
1.3 Reagents: Oxygen ;  0.8 MPa, 55 - 65 °C
Reference
Joint production process of rubber vulcanization accelerator ns
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: KM 01 (nickel catalyst) ;  100 min, 10 °C
Reference
Method for producing N-tert-butylbenzothiazole-2-sulfenamide
, China, , ,

Production Method 7

Reaction Conditions
1.1 Solvents: Water ;  rt → 40 °C; 15 h, 0.15 MPa, 40 °C
Reference
Method for preparing sulfenamide rubber vulcanization accelerator by catalytic oxidation with molecular oxygen in aqueous phase
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Chlorine Solvents: Toluene ;  0.6 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  0.4 h, 40 °C
Reference
Method for continuously producing vulcanization accelerator TBBS by using liquid chlorine as oxidant
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Toluene ;  2 s, 35 °C
Reference
Process for preparation of N-tert-butyl-2-benzothiazole sulfenamide
, China, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Methanol ;  90 min, 40 - 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 h, 80 - 85 °C
Reference
Continuous preparation of N-tert-butyl benzothiazole sulfenamide
, China, , ,

Production Method 11

Reaction Conditions
1.1 Solvents: Water ;  rt → 90 °C
1.2 Reagents: Oxygen ;  1 h, 40 - 90 °C
Reference
Method for synthesizing rubber vulcanization accelerator by plasma one-step oxidation
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium chloride Solvents: Carbon tetrachloride ,  Acetonitrile
Reference
Electrosynthesis of N-tert-butyl-2-benzothiazolesulfenamide
Mukminova, G. R.; Simonov, M. D.; Chernykh, G. V.; Novikov, V. T.; Avrutskaya, I. A., Russian Journal of Electrochemistry (Translation of Elektrokhimiya), 2001, 37(1), 107-111

Production Method 13

Reaction Conditions
1.1 Catalysts: Potassium iodide Solvents: Methanol ;  25 °C; 3 h, 25 °C
Reference
High-efficiency synthesis of sulfenamides and disulfides by electrochemical dehydrogenative coupling
Zhang, Tong; Wang, Ruke; Ma, Linzheng; Liu, Jing; Sun, Jifu; et al, Environmental Chemistry Letters, 2022, 20(5), 2765-2771

Production Method 14

Reaction Conditions
1.1 30 min, 25 °C
1.2 Reagents: Sodium hypochlorite Solvents: Water ;  25 °C; 180 min, 30 °C
1.3 Reagents: Ammonium sulfate ;  2.5 h, 70 °C
Reference
Method for preparing N-tert-butylbenzothiazole-2-sulphenamide
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 20 °C
1.2 Reagents: Hydrochloric acid ,  Sodium hypochlorite Solvents: Water ;  rt; 1 h, rt
Reference
Method for directly synthesizing rubber vulcanization accelerator TBBS in waste water
, China, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Tempo Solvents: Acetonitrile ;  rt → 100 °C; 3 h, 0.3 MPa, 100 °C
Reference
TEMPO-Catalyzed Aerobic Oxidative Coupling of Thiols for Metal-Free Formation of S-N/S-S Bonds
Yang, Liting; Li, Shuding; Dou, Yingchao; Zhen, Shan; Li, Heng; et al, Asian Journal of Organic Chemistry, 2017, 6(3), 265-268

Production Method 17

Reaction Conditions
1.1 Reagents: Sodium chloride ,  Sodium dodecylbenzenesulfonate Solvents: Water ;  30 min, rt
1.2 rt; 10 min, rt
1.3 Reagents: Sodium hypochlorite ;  25 - 35 °C
Reference
Method for improving yield of rubber accelerator tert-butyl-2-benzothiazolesulfenamide (TBBS)
, China, , ,

Production Method 18

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ;  10 min, 40 °C
Reference
Method for preparing rubber accelerator NS by microchannel reactor
, China, , ,

Production Method 19

Reaction Conditions
1.1 Reagents: Ammonia ,  Oxygen ,  Tw 20 (surfactant) Catalysts: Tetraamminecopper(2+) Solvents: Water ;  0.6 MPa, 10 °C
1.2 3 h, 10 °C; 2 h, 35 °C
Reference
Method for preparing rubber vulcanization accelerator N-tertiary butyl-2-benzothiazolesulfenamide
, China, , ,

Production Method 20

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  2.0 h, rt
Reference
Method for manufacture of high-yield vulcanization accelerator NS by two-step method with hydrogen peroxide as oxidant
, China, , ,

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Raw materials

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Preparation Products

S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:95-31-8)N-tert-Butyl-2-benzothiazolesulfenamide
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:11
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:95-31-8)N-tert-Butyl-2-benzothiazolesulfenamide
Order Number:sfd21105
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Quantity:200kg
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S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

Additional information on S-(Benzodthiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine

Introduction to S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine and CAS No. 95-31-8

S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine is a significant compound in the field of pharmaceutical chemistry, with a CAS number of 95-31-8. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The benzodithiazole moiety, a key feature in the molecular structure, is known for its role in various biological activities, making it a valuable scaffold for medicinal chemists.

The compound's synthesis involves a series of well-defined chemical reactions that highlight the importance of precise control over reaction conditions. The presence of the tert-butyl group enhances the stability and reactivity of the molecule, which is crucial for its subsequent functionalization. This aspect makes S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine a versatile intermediate in the synthesis of more complex pharmaceutical agents.

In recent years, there has been a growing interest in exploring the pharmacological properties of benzodithiazole derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer applications. The thiohydroxylamine functional group further contributes to the biological activity by participating in hydrogen bonding interactions and influencing the molecule's solubility and bioavailability.

One of the most compelling aspects of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine is its potential as a lead compound in drug discovery. Researchers have leveraged its structural framework to develop novel molecules with enhanced efficacy and reduced side effects. For instance, studies have demonstrated that modifications to the benzodithiazole core can significantly alter the pharmacokinetic profile of the derivatives, making them more suitable for clinical use.

The compound's chemical properties also make it an attractive candidate for use in combinatorial chemistry and high-throughput screening (HTS) platforms. These approaches allow for rapid identification of bioactive molecules by systematically varying different structural components. The stability and reactivity of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine under various conditions make it an ideal candidate for such screening assays.

Recent advancements in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular modeling techniques can predict the binding affinity of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine to target proteins, providing insights into its mechanism of action. This information is invaluable for designing next-generation drugs with improved therapeutic profiles.

The synthesis of S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine also involves innovative synthetic methodologies that have broad implications beyond pharmaceuticals. For example, transition metal-catalyzed reactions have been employed to introduce specific functional groups with high precision. These techniques not only improve yield but also reduce waste, aligning with green chemistry principles.

In conclusion, S-(Benzodithiazol-2-yl)-N-(tert-butyl)-thiohydroxylamine (CAS No. 95-31-8) represents a promising compound in pharmaceutical research. Its unique structural features and potential applications make it a valuable tool for drug development. As research continues to uncover new therapeutic targets and synthetic strategies, this compound is likely to play an increasingly important role in the discovery and development of novel medications.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:95-31-8)N-tert-Butyl-2-benzothiazolesulfenamide
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Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:95-31-8)N-tert-Butyl-2-benzothiazolesulfenamide
sfd21105
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Quantity:200kg
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